molecular formula C19H18N2O2S B7628947 N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide

N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No. B7628947
M. Wt: 338.4 g/mol
InChI Key: FDWIRHPBHLIIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. MMB-2201 is a potent agonist of the cannabinoid receptors, which are responsible for mediating the effects of cannabis on the body.

Mechanism of Action

N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide binds to the cannabinoid receptors CB1 and CB2, which are expressed throughout the body. CB1 receptors are primarily located in the brain and central nervous system, while CB2 receptors are found mainly in the immune system and peripheral tissues. Activation of these receptors by N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide leads to a variety of physiological effects, including analgesia, sedation, and euphoria.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro. Additionally, N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows for precise control over the dosage and effects of the compound. However, one limitation is the potential for off-target effects, as N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide may interact with other receptors and enzymes in the body. Additionally, the long-term effects of N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide use are not well understood, and further research is needed to determine its safety and efficacy.

Future Directions

There are many potential future directions for research on N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide. One area of interest is the development of N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide analogs with improved selectivity and potency for the cannabinoid receptors. Another area of interest is the study of the long-term effects of N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide use, including its potential for addiction and dependence. Additionally, further research is needed to determine the potential therapeutic applications of N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide, particularly in the treatment of chronic pain, inflammation, and cancer.

Synthesis Methods

N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide can be synthesized using various methods, including the reaction of 2-methoxy-5-methylphenylboronic acid with 3-(4-methyl-1,3-thiazol-2-yl)benzoyl chloride in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been shown to have potent analgesic, anti-inflammatory, and anti-cancer properties. N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide has also been used to study the role of the endocannabinoid system in various physiological processes, such as appetite regulation, pain perception, and mood regulation.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-12-7-8-17(23-3)16(9-12)21-18(22)14-5-4-6-15(10-14)19-20-13(2)11-24-19/h4-11H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWIRHPBHLIIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC(=C2)C3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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